2-(Sulfanylamino)-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one
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Overview
Description
2-(Sulfanylamino)-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Sulfanylamino)-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of an appropriate aldehyde with a pyrimidine derivative, followed by cyclization and sulfenylation reactions . The reaction conditions often require the use of catalysts such as ZnCl₂ or CuCl₂, and the reactions are carried out under reflux conditions in solvents like ethanol or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(Sulfanylamino)-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Substitution: Halogenated derivatives, nucleophiles like amines or thiols; reactions are conducted in polar solvents such as DMSO or acetonitrile.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted pyrimidine derivatives .
Scientific Research Applications
2-(Sulfanylamino)-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Sulfanylamino)-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one involves the inhibition of specific enzymes and receptors. The compound binds to the active site of protein kinases, preventing the phosphorylation of target proteins and thereby disrupting cellular signaling pathways involved in cell growth and proliferation . This inhibition can lead to the suppression of cancer cell growth and the induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[4,3-d]pyrimidin-7-ones: These compounds also exhibit inhibitory activity against CDKs and have been studied for their antibacterial and antifungal properties.
Pyrido[2,3-d]pyrimidin-4-ones: Similar to 2-(Sulfanylamino)-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one, these compounds are investigated for their anticancer and enzyme inhibitory activities.
Uniqueness
This compound is unique due to its specific structural features that allow for selective binding to certain protein kinases. This selectivity enhances its potential as a therapeutic agent with fewer off-target effects compared to other similar compounds .
Properties
CAS No. |
65062-58-0 |
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Molecular Formula |
C6H6N4OS |
Molecular Weight |
182.21 g/mol |
IUPAC Name |
2-(sulfanylamino)-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C6H6N4OS/c11-5-3-1-2-7-4(3)8-6(9-5)10-12/h1-2,12H,(H3,7,8,9,10,11) |
InChI Key |
VYSGFYPYHJZSBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=C1C(=O)NC(=N2)NS |
Origin of Product |
United States |
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